N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-methylphenylhydrazine with an appropriate acyl chloride to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C24H33N5O3/c1-17(2)15-28(16-18(3)4)23-11-10-21(29(31)32)12-20(23)13-26-27-24(30)14-25-22-9-7-6-8-19(22)5/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+ |
InChI Key |
OOEWPFNYHCEHND-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.